
3-(1-Azepanyl)-N-ethyl-1-propanamine
Übersicht
Beschreibung
“3-(1-Azepanyl)-1-propanamine” is a chemical compound with the linear formula C9H20N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound appears as a liquid .
Molecular Structure Analysis
The molecular weight of “3-(1-Azepanyl)-1-propanamine” is 156.273 .
Physical And Chemical Properties Analysis
The compound “3-(1-Azepanyl)-1-propanamine” appears as a liquid . More detailed physical and chemical properties are not available in the resources I found.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications and Synthesis
- The research has identified this compound as part of studies exploring neurokinin-1 receptor antagonists, highlighting its potential efficacy in clinical settings for conditions such as emesis and depression. The synthesis process involved includes the construction of a solubilizing group, emphasizing its oral activity and solubility in water, which are critical factors for clinical administration (Harrison et al., 2001).
- Another area of research includes the synthesis of vinca alkaloids and related compounds, showcasing the formation of a new ring system. This exploration contributes to the development of novel therapeutic classes, especially in the field of antidepressants, where specific structural configurations of compounds like 3-(1-Azepanyl)-N-ethyl-1-propanamine play a significant role (Dancsó et al., 2009).
Chemical Properties and Reactions
- Research into the chemical properties of 3-(1-Azepanyl)-N-ethyl-1-propanamine includes studies on its participation in bimolecular reactions within crystals of networked molecular cages. This demonstrates its reactivity and potential for chemoselective transformations, which could be pivotal in synthetic chemistry applications (Inokuma et al., 2011).
- Additionally, the compound has been examined in the context of palladium-catalyzed C-H arylation of thioamides. This research underscores its utility in the functionalization of amines, contributing to the development of methodologies that enhance the synthesis of complex aza-heterocycles, a foundational element in drug discovery (Jain et al., 2016).
Biological Applications
- On the biological front, studies have revealed its potential in inhibiting the growth of human multiple myeloma cells. This indicates its therapeutic value in oncology, particularly in targeting cancer cells within the bone marrow milieu and demonstrating antitumor activity in vivo (Hamasaki et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(azepan-1-yl)-N-ethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-12-8-7-11-13-9-5-3-4-6-10-13/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHMZYAYEFBPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Azepanyl)-N-ethyl-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1516864.png)
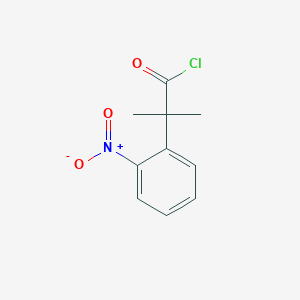
![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)
![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)
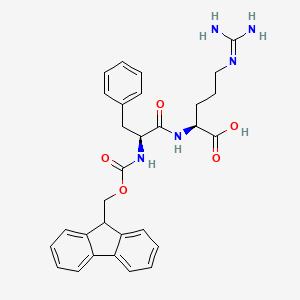
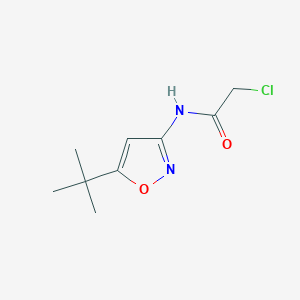
![3-[(2-Furylmethyl)thio]-1-propanamine](/img/structure/B1516880.png)

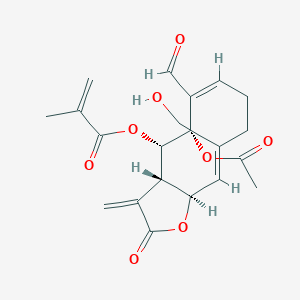
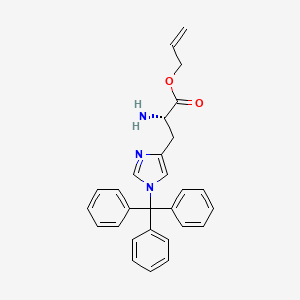
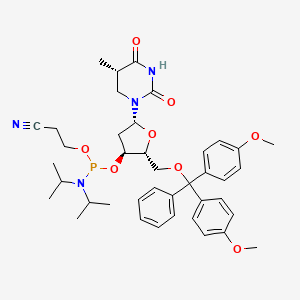

![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)